Benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)-
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Overview
Description
Benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to an anthracene derivative. The presence of multiple functional groups makes it a versatile compound in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- involves several steps. The initial step typically includes the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of the anthracene derivative through a series of reactions, including nitration, reduction, and coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted anthracene compounds. These products have significant applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar structures but different functional groups.
Anthracene derivatives: Compounds with similar anthracene moieties but different substituents.
Uniqueness
The uniqueness of benzenesulfonic acid, 2(or 5)-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-5(or 2)-(1-methyl-1-phenylethyl)- lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71606-01-4 |
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Molecular Formula |
C29H25NO7S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[[(8aS,10aS)-1-amino-4-hydroxy-9,10-dioxo-8a,10a-dihydroanthracen-2-yl]oxy]-5-(2-phenylpropan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C29H25NO7S/c1-29(2,16-8-4-3-5-9-16)17-12-13-21(23(14-17)38(34,35)36)37-22-15-20(31)24-25(26(22)30)28(33)19-11-7-6-10-18(19)27(24)32/h3-15,18-19,31H,30H2,1-2H3,(H,34,35,36)/t18-,19-/m0/s1 |
InChI Key |
HQJBABOQKZBNOU-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)[C@H]5C=CC=C[C@@H]5C4=O)N)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5C=CC=CC5C4=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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